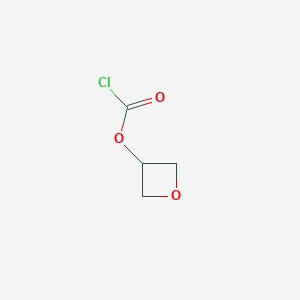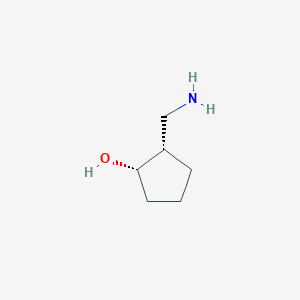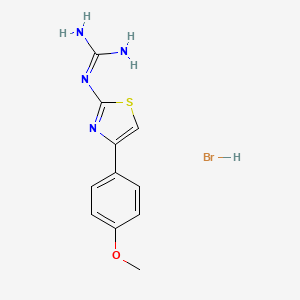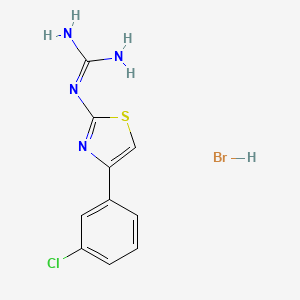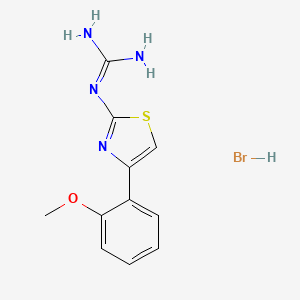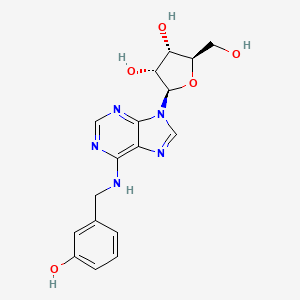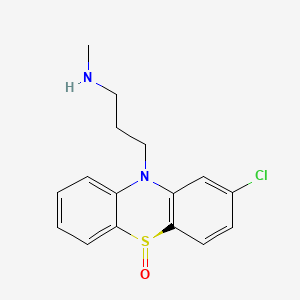
3-(2-chloro-5-oxo-10-phenothiazinyl)-N-methyl-1-propanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Phenothiazines in Biological and Pharmacological Research
Biological Activities of Phenothiazines : Phenothiazines, such as chlorpromazine and its derivatives, have been extensively studied for their wide range of biological activities. These include antipsychotic, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial effects among others. Recent studies have focused on synthesizing new phenothiazine derivatives to explore their biological activities further, aiming to develop compounds with enhanced therapeutic effects and lower toxicity (Krstić et al., 2016).
Anticancer Properties : Phenothiazines have shown promise as anticancer agents, affecting various cancer cell lines by modulating cell cycle, proliferation, and inducing apoptosis. The structure-activity relationship studies suggest that phenothiazines bearing halogens or electron-withdrawing groups at specific positions exhibit favorable anticancer activity. This has opened avenues for using phenothiazines as potential therapeutic agents against different types of cancer (González-González et al., 2021).
Antimicrobial and Antiviral Effects : Besides their anticancer potential, phenothiazines have been investigated for their antimicrobial and antiviral activities. They have been found to be effective against a range of microbial pathogens, including antibiotic-resistant strains of Mycobacterium tuberculosis, suggesting their potential as adjunct therapies in treating resistant infections. Additionally, phenothiazines have shown inhibitory effects against various RNA-viruses, indicating their potential utility in developing new antiviral therapies (Amaral et al., 2001).
Eigenschaften
IUPAC Name |
3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKFIZSUWGEEC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCN1C2=CC=CC=C2[S@](=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181537 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2037-58-3 | |
| Record name | Monodemethylchlorpromazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONODEMETHYLCHLORPROMAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QHA9YP6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Desmonomethylchlorpromazine sulfoxide differ in its effect on tyrosine hydroxylase compared to chlorpromazine and other chlorpromazine metabolites?
A: Research indicates that Desmonomethylchlorpromazine sulfoxide (NOR1-chlorpromazine sulfoxide), unlike its parent compound chlorpromazine, does not reverse the apomorphine-induced inhibition of synaptosomal tyrosine hydroxylase activity. [] This distinction is important as the ability of chlorpromazine and some of its metabolites (like 7-hydroxychlorpromazine) to reverse this inhibition is linked to their antipsychotic activity. [] Interestingly, other metabolites like nor2-chlorpromazine sulfoxide also lack the ability to reverse the enzyme inhibition, aligning with their lack of antipsychotic properties. []
Q2: What is the significance of investigating the effects of chlorpromazine and its metabolites on apomorphine's interaction with tyrosine hydroxylase?
A: Apomorphine is a dopamine receptor agonist, meaning it activates these receptors. By inhibiting tyrosine hydroxylase, apomorphine indirectly reduces dopamine production. Chlorpromazine and some of its metabolites with antipsychotic properties counteract this effect, suggesting a potential mechanism for their therapeutic action. [] Therefore, studying these interactions provides valuable insights into the relationship between dopamine regulation, tyrosine hydroxylase activity, and the potential mechanisms of action of antipsychotic drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




